![molecular formula C6H12ClNO B1435662 2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 1803562-37-9](/img/structure/B1435662.png)
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
Descripción general
Descripción
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol. It is used for pharmaceutical testing and is a high-quality reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 149.62 g/mol and a molecular formula of C6H12ClNO. It is available in powder form .Aplicaciones Científicas De Investigación
Chiral Building Blocks in Synthesis
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride derivatives serve as versatile chiral building blocks for synthesizing complex molecules. For instance, (±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a related compound, has been utilized in the total synthesis of eudesmanes, agarofurans, and norcarotenoids, showcasing the pivotal role of such structures in organic synthesis. This compound was prepared through a series of steps including reduction, esterification, and preparative HPLC, highlighting the compound's utility in constructing optically pure enantiomers for further application in synthesis (Guangzhe Yu, 2005).
Conformationally Restricted Amino Acids
The synthesis and study of conformationally restricted alpha-amino acid analogues of amino acid antibiotics like furanomycin have been reported, which involve the synthesis of compounds with the 2-oxabicyclo[3.2.0]heptane core. This core is significant in numerous biologically active natural products, and the synthetic strategy employs a formal [2 + 2] cycloaddition, highlighting the potential of oxabicyclo[4.1.0]heptan-7-amine hydrochloride derivatives in creating biologically relevant structures (A. Avenoza et al., 2010).
Antitumor Agents
Novel oxapenam derivatives, incorporating the 4-oxa-1-azabicyclo[3.2.0] heptan-7-one structure, have been investigated for their antitumor activities. These studies provide insights into the structure-activity relationships within this class of compounds, revealing that modifications at certain positions can significantly influence their biological activities. The research indicates the potential of this compound derivatives in the development of new antitumor agents (R. Singh & R. Micetich, 2003).
Thermochemical Studies
Thermochemical properties of oxabicyclic compounds, including oxabicyclo[4.1.0]heptane derivatives, have been studied to understand their enthalpies of formation, entropy, and heat capacities. These properties are essential for applications in materials science and engineering, where the stability and reactivity of materials are critical. Such studies contribute to the broader understanding of the physical chemistry of these compounds and their potential applications in various scientific and industrial fields (J. Bozzelli & I. Rajasekaran, 2007).
Gas Hydrate Promoters
Research into oxabicyclic compounds as promoters for gas hydrates has revealed the potential of these structures in enhancing the formation and stability of gas hydrates. This application is particularly relevant in the energy sector, where gas hydrates are of interest for gas storage and transport technologies. The study of oxabicyclo[4.1.0]heptane derivatives in this context demonstrates their utility in developing more efficient and stable hydrate-based systems (Jiwoong Seol, Woongchul Shin, & Juwoon Park, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride are currently unknown
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
The compound’s ability to generate a wide chemodiversity in a highly stereoselective manner suggests that it may interact with multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Propiedades
IUPAC Name |
2-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOONBLWVEADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





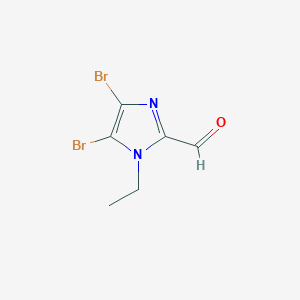
![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)

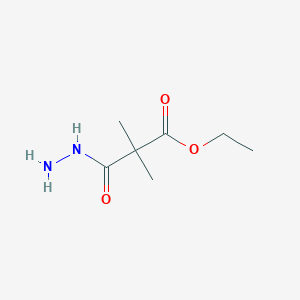

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)
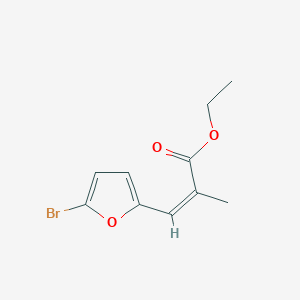
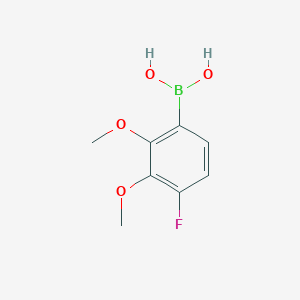
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

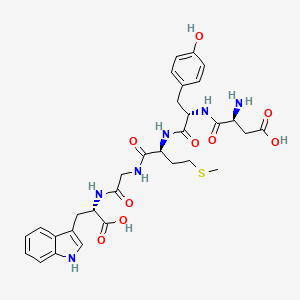
![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)